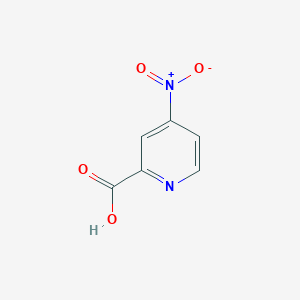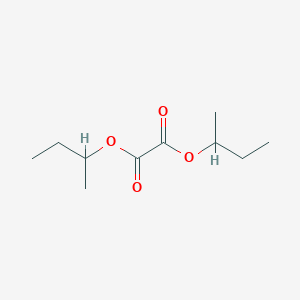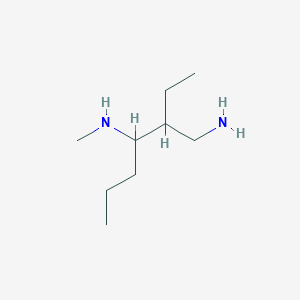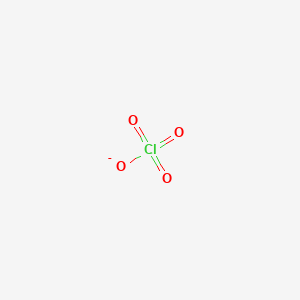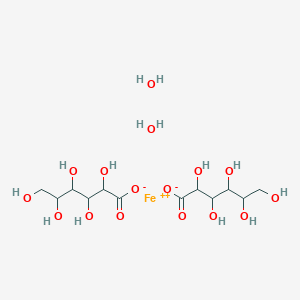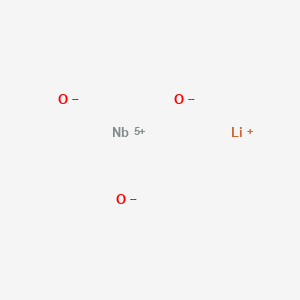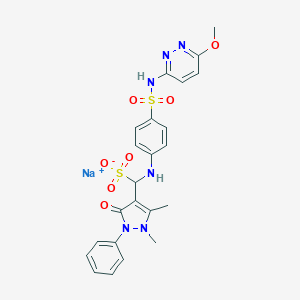
Sulphenazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulphenazone is a chemical compound that belongs to the family of sulphonamides. It is a white, crystalline powder that is soluble in water and alcohol. Sulphenazone has been used as an antibacterial agent in the treatment of various infections. In recent years, it has gained attention in the field of scientific research due to its potential applications in various fields.
作用機序
Sulphenazone works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and multiplication of bacteria. By inhibiting its synthesis, sulphenazone prevents the bacteria from multiplying, thereby reducing the infection.
生化学的および生理学的効果
Sulphenazone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Sulphenazone has also been shown to have antioxidant properties, which can help to reduce oxidative stress in the body.
実験室実験の利点と制限
Sulphenazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using sulphenazone in lab experiments. It is not very soluble in water, which can make it difficult to work with. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.
将来の方向性
There are several future directions for research on sulphenazone. One potential area of research is the development of new and more effective antibacterial agents based on sulphenazone. Another area of research is the investigation of sulphenazone as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, there is potential for sulphenazone to be used in the development of new cancer treatments. Finally, more research is needed to fully understand the biochemical and physiological effects of sulphenazone, which could lead to new applications in a range of fields.
合成法
Sulphenazone is synthesized by reacting 4-aminobenzenesulphonamide with acetic anhydride in the presence of a catalyst. The reaction yields sulphenazone as a white, crystalline powder. The purity of the compound can be improved by recrystallization.
科学的研究の応用
Sulphenazone has been extensively studied for its potential applications in various fields. It has been investigated as an antibacterial agent, antifungal agent, and antitumor agent. Sulphenazone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
13061-27-3 |
|---|---|
製品名 |
Sulphenazone |
分子式 |
C23H23N6NaO7S2 |
分子量 |
582.6 g/mol |
IUPAC名 |
sodium;(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonate |
InChI |
InChI=1S/C23H24N6O7S2.Na/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19;/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35);/q;+1/p-1 |
InChIキー |
IHRPVXYWQIAWSC-UHFFFAOYSA-M |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
その他のCAS番号 |
13061-27-3 |
同義語 |
sulfenazone sulphenazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



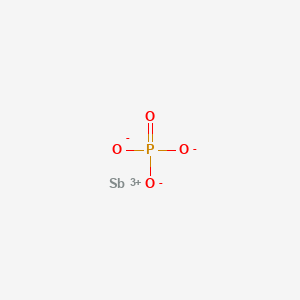
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
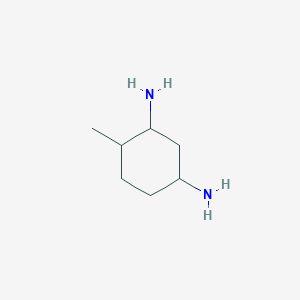
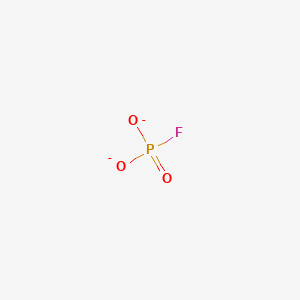
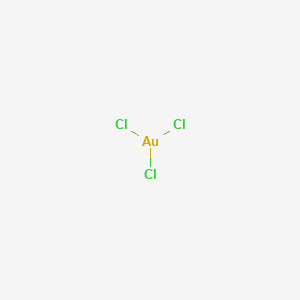
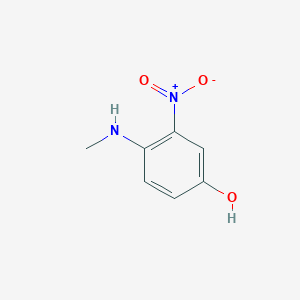
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
